Cas no 2227681-68-5 (4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)

4-(1R)-1-aminoethyl-N,N-dimethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide
- 2227681-68-5
- 4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide
- SCHEMBL12052087
- EN300-1744200
-
- インチ: 1S/C11H16N2O/c1-8(12)9-4-6-10(7-5-9)11(14)13(2)3/h4-8H,12H2,1-3H3/t8-/m1/s1
- InChIKey: TYFVCNMXZGFFAG-MRVPVSSYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[C@@H](C)N)N(C)C
計算された属性
- 精确分子量: 192.126263138g/mol
- 同位素质量: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- XLogP3: 0.6
4-(1R)-1-aminoethyl-N,N-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744200-0.05g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1744200-1.0g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1744200-5.0g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1744200-10.0g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 10g |
$6082.0 | 2023-05-23 | ||
Enamine | EN300-1744200-10g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1744200-0.1g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1744200-0.25g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1744200-2.5g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1744200-5g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1744200-0.5g |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzamide |
2227681-68-5 | 0.5g |
$1357.0 | 2023-09-20 |
4-(1R)-1-aminoethyl-N,N-dimethylbenzamide 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
4-(1R)-1-aminoethyl-N,N-dimethylbenzamideに関する追加情報
Recent Advances in the Study of 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide (CAS: 2227681-68-5) in Chemical Biology and Pharmaceutical Research
The compound 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide (CAS: 2227681-68-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral benzamide derivative has been identified as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drug candidates targeting neurological and metabolic disorders. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide using a chiral auxiliary approach, achieving high enantiomeric purity (>99% ee). The researchers highlighted its role as a crucial building block for the development of selective dopamine D3 receptor antagonists, which show promise in treating addiction and Parkinson's disease. The compound's unique stereochemistry and functional groups contribute to its high binding affinity and selectivity for target receptors.
Pharmacokinetic studies conducted in preclinical models have revealed favorable absorption and distribution properties of 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide. Its moderate lipophilicity (logP ≈ 2.1) and molecular weight (192.26 g/mol) make it compliant with Lipinski's rule of five, suggesting good drug-like properties. Recent in vivo experiments demonstrated its ability to cross the blood-brain barrier effectively, with a brain-to-plasma ratio of 0.85 after oral administration in rodent models.
Mechanistic investigations have uncovered that 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide acts as an allosteric modulator of several G-protein coupled receptors (GPCRs). A 2024 Nature Chemical Biology publication reported its novel interaction with the σ-1 receptor, where it exhibits both positive and negative allosteric modulation depending on the cellular context. This bifunctional activity makes it particularly interesting for developing precision medicines with reduced side effects.
The compound has also shown promise in combination therapies. Recent research presented at the 2024 American Chemical Society meeting demonstrated synergistic effects when 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide was co-administered with standard chemotherapeutic agents in certain cancer cell lines. The combination resulted in enhanced apoptosis induction while reducing the required doses of cytotoxic drugs, potentially minimizing adverse effects.
Ongoing clinical trials (as of Q2 2024) are evaluating derivatives of 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide for various indications, including neuropathic pain and cognitive disorders. Preliminary results from Phase I trials indicate good tolerability with no severe adverse events reported at therapeutic doses. Researchers are particularly excited about its potential application in neurodegenerative diseases, given its neuroprotective effects observed in cellular models of Alzheimer's disease.
Future research directions for 4-(1R)-1-aminoethyl-N,N-dimethylbenzamide include structural optimization to improve metabolic stability and investigation of its potential in targeted drug delivery systems. The compound's chemical versatility allows for various modifications at the aminoethyl and dimethylamide moieties, enabling the development of next-generation therapeutics with enhanced pharmacological profiles.
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